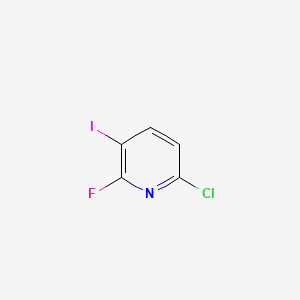

6-Chloro-2-fluoro-3-iodopyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-2-fluoro-3-iodopyridine is a molecular compound with the empirical formula C5H2ClFIN . It is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .

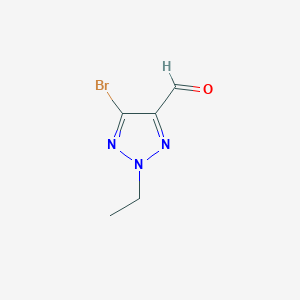

Molecular Structure Analysis

The molecular structure of 6-Chloro-2-fluoro-3-iodopyridine can be represented by the SMILES string ClC1=NC(F)=C(I)C=C1 . The InChI key for this compound is IKAVUIBZHFWOHF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Chloro-2-fluoro-3-iodopyridine is a solid compound . Its molecular weight is 257.43 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Halogen-rich Intermediate for Synthesis

6-Chloro-2-fluoro-3-iodopyridine and its derivatives are valuable in medicinal chemistry as halogen-rich intermediates. They are used for synthesizing a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulations (Wu et al., 2022).

Structural Manifolds from Common Precursors

This compound can also be involved in creating structural manifolds from a common precursor. It is used in the manufacturing process of industrial pesticides and can be converted into various pyridine derivatives, which are essential for pharmaceutical research (Schlosser & Bobbio, 2002).

Metalation and Synthesis

The metalation of iodopyridines, including derivatives of 6-Chloro-2-fluoro-3-iodopyridine, is a critical step in synthesizing fused polyaromatic alkaloids. These compounds are significant in synthesizing various polysubstituted pyridines (Rocca et al., 1993).

Regiochemical Flexibility in Functionalization

6-Chloro-2-fluoro-3-iodopyridine exhibits regiochemical flexibility, making it useful for selective functionalization in pharmaceutical research. This flexibility allows for the introduction of new functional groups at specific positions on the pyridine ring (Bobbio & Schlosser, 2001).

Role in Radiopharmaceutical Synthesis

It also plays a role in the synthesis of novel radioligands for studying extrathalamic nicotinic acetylcholine receptors, demonstrating its application in neuroscientific research (Zhang & Horti, 2004).

Synthesis of Antibacterial Agents

This compound is involved in the synthesis of antibacterial agents, especially in the production of pyridinecarboxylic acids, which are important in developing new antibacterial drugs (Matsumoto et al., 1984).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-chloro-2-fluoro-3-iodopyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-4-2-1-3(8)5(7)9-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAVUIBZHFWOHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-fluoro-3-iodopyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,6-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2587241.png)

![4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2587242.png)

![(2R,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-2-carboxylic acid](/img/structure/B2587243.png)

![3-(1-Phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2587246.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2587251.png)

![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2587254.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2587257.png)